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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

Cat. No.: B095601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass
spectrometry (MS) analysis of 1-chloro-2-methylcyclohexene. It details the spectral data,
outlines experimental protocols for obtaining such data, and offers an interpretation of the
fragmentation patterns observed in mass spectrometry. This information is crucial for the
identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data

The spectral data for 1-chloro-2-methylcyclohexene provides a unique fingerprint for its
identification. The following tables summarize the key quantitative data obtained from mass
spectrometry and infrared spectroscopy.

Mass Spectrometry Data

The mass spectrum of 1-chloro-2-methylcyclohexene is characterized by a series of
fragment ions that provide structural information about the molecule. The major peaks are
presented in Table 1.

Table 1: Mass Spectrometry Peak Data for 1-Chloro-2-methylcyclohexene
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

95 100 [C7TH11]+

67 Moderate [C5H7]+

39 Moderate [C3H3]+

Data sourced from PubChem CID 565361.[1] Relative intensities are approximate and the most
abundant peak is set to 100%.

Infrared Spectroscopy Data

The infrared spectrum of 1-chloro-2-methylcyclohexene reveals the presence of specific
functional groups and the overall molecular structure through the absorption of infrared
radiation at characteristic wavenumbers.

Table 2: Infrared Spectroscopy Peak Data for 1-Chloro-2-methylcyclohexene (Vapor Phase)

Wavenumber (cm-1) Functional Group Assignment
~2950 C-H stretch (sp3)

~1650 C=C stretch (alkene)

~750 C-Cl stretch

Note: The exact peak positions may vary slightly depending on the experimental conditions.
This data is based on typical values for similar compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of 1-chloro-2-
methylcyclohexene.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
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This protocol is designed for the analysis of volatile chlorinated hydrocarbons like 1-chloro-2-
methylcyclohexene.

Instrumentation:

e Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization
(El) source.

e Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-
methylpolysiloxane).

GC Conditions:
e Injector Temperature: 250 °C
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: Increase at 10 °C/min to 250 °C.
o Final hold: Hold at 250 °C for 5 minutes.
« Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: 35-350 amu.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b095601?utm_src=pdf-body
https://www.benchchem.com/product/b095601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Prepare a dilute solution of 1-chloro-2-methylcyclohexene in a volatile organic solvent
(e.g., dichloromethane or hexane).

e Inject a 1 pL aliquot of the sample into the GC-MS system.

Vapor Phase Fourier Transform Infrared (FT-IR)
Spectroscopy Protocol

This protocol is suitable for obtaining the gas-phase infrared spectrum of a volatile compound.
Instrumentation:

o Fourier Transform Infrared (FTIR) Spectrometer.

¢ Gas cell with a path length of 10 cm, equipped with KBr or NaCl windows.

e Vacuum line and sample introduction system.

Procedure:

Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background
spectrum.

e Sample Introduction: Introduce a small amount of liquid 1-chloro-2-methylcyclohexene into
a heated sample port connected to the evacuated gas cell. The sample will vaporize and fill
the cell.

o Sample Spectrum: Acquire the infrared spectrum of the vaporized sample.

» Data Processing: The final absorbance spectrum is obtained by ratioing the sample
spectrum against the background spectrum.

Spectroscopic Interpretation and Visualization
Mass Spectrum Fragmentation Analysis

The fragmentation of 1-chloro-2-methylcyclohexene in the mass spectrometer provides
valuable structural clues. The molecular ion peak (M+) is expected at m/z 130/132 due to the
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isotopic abundance of chlorine (35CI and 37Cl). The observed base peak at m/z 95
corresponds to the loss of a chlorine radical ([M-CI]+), forming a stable cyclohexenyl cation.
Further fragmentation can lead to the observed ions at m/z 67 and 39 through rearrangements

and loss of small neutral molecules.

M+ (m/z 130/132) g cl Fragment (m/z 95) g CaH4 Fragment (m/z 67) |— CaHa Fragment (m/z 39)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 1-chloro-2-methylcyclohexene in mass
spectrometry.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of 1-chloro-2-methylcyclohexene involves
a systematic approach from sample preparation to data interpretation and final
characterization.
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Caption: Logical workflow for the spectroscopic analysis of 1-chloro-2-methylcyclohexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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